
2-Phenyl-2-pyridin-4-ylsulfanylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-pyridin-4-ylsulfanylacetic acid is a compound of interest within the realm of organic chemistry, particularly in the study of sulfur-containing heterocyclic compounds. These molecules are known for their diverse chemical reactivity and potential applications in pharmaceuticals, agrochemicals, and material science.
Synthesis Analysis
The synthesis of compounds similar to this compound involves multi-step organic reactions, starting from base heterocyclic scaffolds. For instance, the synthesis of related heterocyclic compounds has been reported through reactions involving condensation, sulfuration, and functional group transformations, offering a pathway that could be adapted for the synthesis of our target compound (Ç. Y. Ataol & Ö. Ekici, 2014).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated through techniques such as X-ray crystallography, revealing complex interactions such as hydrogen bonding and π-π stacking that contribute to their stability and reactivity (K. M. Tawfiq et al., 2014).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the electron-rich sulfur and nitrogen atoms. The reactivity can be further tailored by substituents on the phenyl and pyridyl rings, which can direct the course of reactions and stabilize reactive intermediates (M. Chakravarty et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely tied to their molecular architecture. Intermolecular forces such as hydrogen bonding and van der Waals interactions significantly affect these properties, which can be modulated through molecular design (M. Percino et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. The presence of a sulfanyl group adjacent to an acetic acid moiety, for example, could influence the compound's acidity and its behavior in condensation reactions (A. Dylong et al., 2014).
Aplicaciones Científicas De Investigación
Photophysical and Thermal Properties
- Novel fluorescent derivatives related to 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid were synthesized, exhibiting good fluorescence quantum yields and reasonable thermal stability. These compounds could be useful in material sciences for applications requiring stable fluorescent properties (Padalkar, Phatangare, & Sekar, 2013).
Metal-Organic Frameworks (MOFs)
- Derivatives of this acid have been used in creating lanthanide-metal-organic frameworks (MOFs). These MOFs show selective sorption of CO2 over N2, indicating potential applications in gas separation and storage technologies (Cui, Zhang, Zhao, Fu, & Sun, 2016).
Chemosensor for Mercury Detection
- Pyridine-based derivatives have been employed as chemosensors for the detection of mercury(II) ions. This suggests potential applications in environmental monitoring and public health (Pan, Zhu, Kong, Yang, Tao, Tian, Lu, & Yang, 2015).
Synthesis of Novel Compounds
- Synthesis of new series of pyridine and fused pyridine derivatives, involving this compound, has been explored, contributing to the field of organic chemistry and drug development (Al-Issa, 2012).
Luminescent Platinum(II) Complexes
- Studies have shown the synthesis of luminescent platinum(II) complexes using pyridine-based ligands. These complexes exhibit high luminescence and are potential candidates for use in light-emitting devices (Vezzu, Ravindranathan, Garner, Bartolotti, Smith, Boyle, & Huo, 2011).
Metal Coordination Chemistry
- The acid and its derivatives have been used in metal coordination chemistry, which has implications in fields like catalysis and material sciences (Chakravarty, Pailloux, Ouizem, Smith, Duesler, Paine, Williams, & Hancock, 2012).
Supramolecular Chemistry
- It has also been applied in supramolecular chemistry to study hydrogen-bonding motifs, which is crucial for understanding molecular interactions and designing new materials (Long, Zhou, Parkin, & Li, 2014).
Propiedades
IUPAC Name |
2-phenyl-2-pyridin-4-ylsulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)12(10-4-2-1-3-5-10)17-11-6-8-14-9-7-11/h1-9,12H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUZSAIUUARYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1506363-64-9 |
Source


|
| Record name | 2-phenyl-2-(pyridin-4-ylsulfanyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

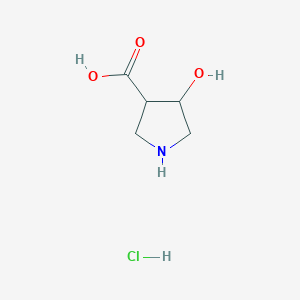
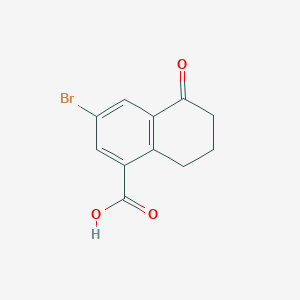
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)

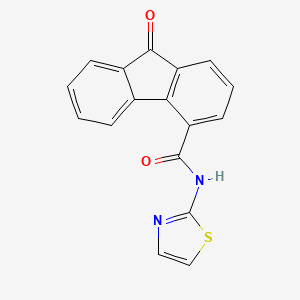

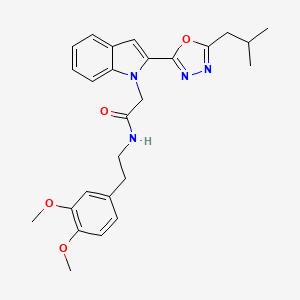
![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491410.png)

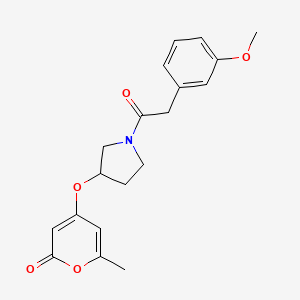
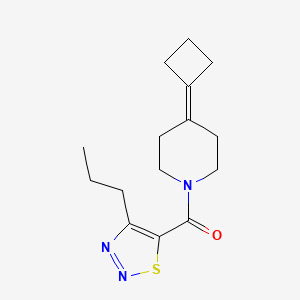
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)
![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)